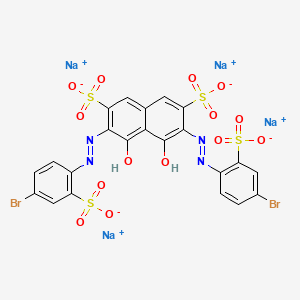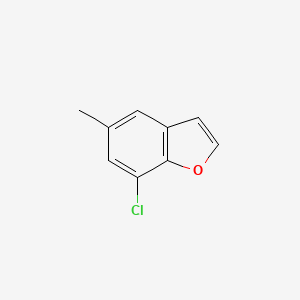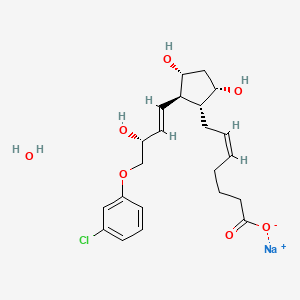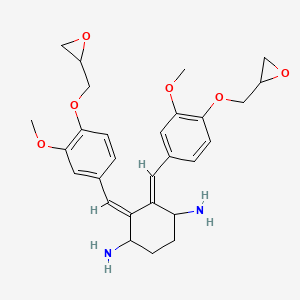
3-(Ethyldisulfanyl)-L-alanylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-[3-(ethyldithio)-L-alanyl]- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[3-(ethyldithio)-L-alanyl]- typically involves the protection of amino and carboxyl groups, followed by the introduction of the ethyldithio group. One common method includes the use of N-(tert-butoxycarbonyl)-L-alanine as a starting material. The ethyldithio group is introduced via a nucleophilic substitution reaction using ethyl disulfide under basic conditions. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of Glycine, N-[3-(ethyldithio)-L-alanyl]- may involve large-scale synthesis using automated peptide synthesizers
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-[3-(ethyldithio)-L-alanyl]- can undergo various chemical reactions, including:
Oxidation: The ethyldithio group can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The ethyldithio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Glycine, N-[3-(ethyldithio)-L-alanyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of Glycine, N-[3-(ethyldithio)-L-alanyl]- involves its interaction with various molecular targets and pathways. The ethyldithio group can modulate the reactivity and binding affinity of the compound, influencing its biological activity. For example, it may interact with thiol-containing enzymes or proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine: The simplest amino acid, lacking the ethyldithio group.
L-Alanine: Another amino acid, structurally similar but without the ethyldithio modification.
Cysteine: Contains a thiol group, similar in reactivity to the ethyldithio group.
Uniqueness
Glycine, N-[3-(ethyldithio)-L-alanyl]- is unique due to the presence of the ethyldithio group, which imparts distinct chemical reactivity and potential biological activity. This modification can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable tool in various research applications.
Propriétés
Numéro CAS |
63695-95-4 |
|---|---|
Formule moléculaire |
C7H14N2O3S2 |
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
2-[[(2R)-2-amino-3-(ethyldisulfanyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C7H14N2O3S2/c1-2-13-14-4-5(8)7(12)9-3-6(10)11/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11)/t5-/m0/s1 |
Clé InChI |
OHGDCZQFOLDGGR-YFKPBYRVSA-N |
SMILES isomérique |
CCSSC[C@@H](C(=O)NCC(=O)O)N |
SMILES canonique |
CCSSCC(C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B12062837.png)


![Bis[(2,2,2-trifluoroacetyl)oxy]ZINC](/img/structure/B12062845.png)



